![molecular formula C12H12ClNO3S B2384569 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride CAS No. 1279219-61-2](/img/structure/B2384569.png)
4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride
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Overview
Description
4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride, also known as IBX, is a powerful oxidizing agent that has gained significant attention in the field of organic synthesis. This compound is widely used in the laboratory for various chemical reactions due to its excellent properties.
Scientific Research Applications
Kinetics and Solvolysis Studies
This compound can be used in the study of kinetics and solvolysis . The solvolysis of a series of benzenesulfonyl chlorides has been studied, and the rate constants for the solvolysis were measured . This research can provide valuable insights into the reaction mechanisms and thermodynamic parameters of sulfonyl chlorides .
Heat Capacity Variation Research
The compound is used in the investigation of heat capacity variations . A novel explanation for the effect of 4-methoxy on ACp* involves a temperature-dependent water-solute interaction . This has general applicability to the behavior of 4-methoxy substituents .
Antibacterial Activity
The compound has potential antibacterial activity . It has been found to potentiate the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
Antimonooxidase Activity
The compound has been found to have antimonooxidase activity . This activity can be useful in the development of new drugs and treatments .
Glaucoma Treatment
The compound is a promising drug candidate for the treatment of glaucoma . It has been found to exhibit the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Synthesis of New Compounds
The compound can be used in the synthesis of new compounds . A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction .
Mechanism of Action
Target of Action
The primary target of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride is the benzylic position of aromatic compounds . This position is particularly reactive due to the resonance stabilization that can occur after a reaction .
Mode of Action
4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
The action of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride affects the biochemical pathway of electrophilic aromatic substitution . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this substitution can vary widely depending on the specific electrophile and the nature of the aromatic system.
Result of Action
The molecular and cellular effects of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride’s action are dependent on the specific context of its use. In general, the compound’s electrophilic aromatic substitution activity can lead to significant changes in the chemical structure and properties of the target molecules .
Action Environment
The action, efficacy, and stability of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by the presence of other reactive species, the pH of the environment, and the temperature . Additionally, the compound’s stability may be impacted by exposure to light, heat, or oxygen.
properties
IUPAC Name |
4-(2-propan-2-yl-1,3-oxazol-5-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c1-8(2)12-14-7-11(17-12)9-3-5-10(6-4-9)18(13,15)16/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTAZWBOTHMWMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(O1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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